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For Researchers, Scientists, and Drug Development Professionals

The advent of menin inhibitors marks a significant advancement in targeted therapies, with
promising applications in both oncology and metabolic diseases. This guide provides an
objective comparison of the efficacy of three key menin inhibitors—Icovamenib, Revumenib,
and Ziftomenib—based on available preclinical and clinical data. While direct head-to-head
clinical trials are largely unavailable due to their development in different therapeutic areas, this
document aims to offer a parallel evaluation to inform research and development decisions.

Mechanism of Action: A Common Target, Diverse
Outcomes

Menin is a scaffold protein that plays a crucial role in gene regulation through its interaction
with various proteins, including the histone methyltransferase KMT2A (also known as MLL). By
inhibiting the menin-KMT2A interaction, these drugs can modulate the expression of
downstream target genes, leading to distinct therapeutic effects in different cellular contexts.

In Acute Leukemia

In certain types of acute leukemia, such as those with KMT2A rearrangements (KMT2A-r) or
nucleophosmin 1 (NPM1) mutations, the menin-KMT2A interaction is critical for driving the
expression of leukemogenic genes like HOXA9 and MEIS1.[1][2] Menin inhibitors disrupt this
interaction, leading to the downregulation of these oncogenes, which in turn induces
differentiation and apoptosis of leukemia cells.[1][2]
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In Type 2 Diabetes

In the context of type 2 diabetes, menin is thought to act as a brake on the proliferation of
pancreatic beta cells.[3] By inhibiting menin, lcovamenib is proposed to promote the
regeneration and functional restoration of these insulin-producing cells.[3] The precise
downstream effectors of menin in beta cells are an area of active investigation, but the
mechanism is believed to involve the regulation of cell cycle inhibitors.[4][5]
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Proposed Mechanism of Menin Inhibition in Beta Cells

Efficacy Data Summary
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The following tables summarize the key efficacy data from clinical trials of Icovamenib,

Revumenib, and Ziftomenib in their respective primary indications.

Icovamenib in Type 2 Diabetes (COVALENT-111 Phase I

Trial)

Endpoint Result

Citation

Primary Endpoint: Change in
HbAlc at Week 26

Placebo-Corrected Mean

_ -0.36% (p=0.022)
Reduction (All Arms)

[6]

Placebo-Corrected Mean
Reduction (12 weeks -0.42% (p=0.015)

treatment)

[6]

Key Secondary/Subgroup
Analyses

Placebo-Adjusted Mean
HbAlc Reduction in Severe

) . ) -1.8% (Arm B)
Insulin-Deficient Patients

(Week 52)

[7]

C-Peptide Increase in Severe
Insulin-Deficient Patients 55%

(Week 26)

[3]

Revumenib in Relapsed/Refractory Acute Leukemia

(AUGMENT-101 Phase Il Trial)
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Indication Endpoint Result Citation

KMT2A-rearranged

) CR + CRh Rate 23% (p=0.0036) [8]
Leukemia
Median Duration of
6.4 months [8]
CR/CRh
MRD-Negativity in
gaivity 70% [8]
Responders
NPM1-mutant AML CR + CRh Rate 23.4% (p=0.0014) [9]
Overall Response
46.9% [9]
Rate (ORR)
Median Duration of
4.7 months [9]

CR + CRh

Ziftomenib in Relapsed/Refractory NPM1-mutant AML
(KOMET-001 Phasell Trial)

Endpoint Result Citation
CR/CRh Rate 22% (p=0.0058) [10][11]
Overall Response Rate (ORR)  33% [12]
Median Duration of Overall

4.6 months [12]
Response
MRD-Negativity in Evaluable

61% [11]
Responders
Median Overall Survival 6.6 months [12]

Experimental Protocols: Key Clinical Trials
COVALENT-111 (lcovamenib)

o Study Design: A Phase Il, randomized, double-blind, placebo-controlled trial in adults with
Type 2 Diabetes.[6][7]
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e Population: Adults (18-65 years) with T2D diagnosed within the last 7 years, HbAlc between
7.0-10.5%, and BMI between 25-40 kg/m 2.[7][13]

e Intervention Arms:
o Arm A: Ilcovamenib 100 mg once daily for 8 weeks.[6]
o Arm B: Icovamenib 100 mg once daily for 12 weeks.[6]

o Arm C: Icovamenib 100 mg once daily for 8 weeks, then 100 mg twice daily for 4 weeks.

[6]

+ Primary Endpoint: Change in HbAlc from baseline at Week 26.[6]

Arm A:
Icovamenib 100mg QD (8 wks)

Arm B:
Icovamenib 100mg QD (12 wks)

o i Primary Endpoint:
Randomization (3:1) Change in HbAlc at Week 26
Arm C:

Icovamenib 100mg QD (8 wks)
+ 100mg BID (4 wks)

Enroliment >
(T2D Patients)

Placebo
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COVALENT-111 Trial Workflow

AUGMENT-101 (Revumenib)

« Study Design: A Phase I/ll, open-label, dose-escalation and dose-expansion study.[14][15]

¢ Population: Adult and pediatric patients (=30 days old) with relapsed or refractory acute
leukemia with KMT2A rearrangements or NPM1 mutations.[14][15]
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« Intervention: Revumenib administered orally every 12 hours in 28-day cycles. The
recommended Phase Il dose is 163 mg (95 mg/mz if <40 kg) with a strong CYP3A4 inhibitor.

[15]

e Primary Endpoints: Rate of complete remission (CR) or CR with partial hematologic recovery
(CRh), safety, and tolerability.[14]

KOMET-001 (Ziftomenib)
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AUGMENT-101 Trial Workflow

Study Design: A Phase I/1l, multicenter, open-label, dose-escalation and dose-expansion

trial.[16][17]

Population: Adults with relapsed or refractory AML, with the Phase Il portion focusing on

patients with NPM1 mutations.[10][17]

Intervention: Ziftomenib administered orally once daily at the recommended Phase Il dose of

600 mg.[10]

Primary Endpoint (Phase II): Rate of complete remission (CR) with full or partial hematologic
recovery (CR/CRh).[10][17]
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KOMET-001 Trial Workflow
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Conclusion

Icovamenib, Revumenib, and Ziftomenib represent a novel class of targeted therapies with
significant potential in diverse disease areas. While Icovamenib is pioneering the application
of menin inhibition in metabolic disease with promising results in beta-cell function and
glycemic control, Revumenib and Ziftomenib have demonstrated meaningful clinical activity in
genetically defined, hard-to-treat acute leukemias, leading to the regulatory approval of
Revumenib. The distinct development paths of these agents underscore the broad therapeutic
potential of targeting the menin pathway. Future research, including potential combination
therapies and explorations into other menin-dependent cancers, will further elucidate the role of
this exciting new class of drugs in modern medicine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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